![molecular formula C13H23NO4 B1353451 trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester CAS No. 267230-27-3](/img/structure/B1353451.png)
trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as methyl (1R,2R)-2-(((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, is a chemical with the CAS Number: 1839591-69-3 . It has a molecular weight of 257.33 . It is used in the preparation of Tranexamic Acid .
Molecular Structure Analysis
The IUPAC name of the compound is methyl (1R,2R)-2-(((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate . The InChI code for the compound is 1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.33 . It is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Photochemistry of Cyclohexane Derivatives
Research on cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids, which are synthesized from related compounds, has explored their photochemical reactions. Photolysis of their acyl azides in cyclohexane yields corresponding isocyanates and tricyclic δ-lactams, highlighting the potential of cyclohexane derivatives in synthesizing complex organic structures (Brown, 1964).
Addition Reactions of Cyclohexene Derivatives
The photo-induced addition of acetic acid to cyclohexene derivatives has been studied, showing the formation of specific cyclohexanecarboxylate isomers. This research provides insights into the stereochemical outcomes of addition reactions involving cyclohexene derivatives, which could be relevant for the synthesis of related compounds (Leong et al., 1973).
Conformational Studies
Conformational studies of cyclohexane derivatives have been conducted to understand their structures better. For instance, research on "In the compound (1R,2S)-2-benzamido-2-methoxycarbonyl-5-oxocyclohexane1-carboxylic acid" reveals the preferred conformation of cyclohexanone rings, which has implications for the design of bioactive compounds and materials (Buñuel et al., 1997).
Synthesis and Biological Evaluation
The synthesis of cyclopropane derivatives from cyclohexane precursors and their biological evaluation, such as enzyme inhibition, underscores the potential pharmaceutical applications of cyclohexane derivatives. These compounds have been evaluated for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, indicating their potential in developing therapeutic agents (Boztaş et al., 2019).
Dielectric Properties
The study of dielectric properties of cyclohexane derivatives, such as phenyl 4-alkylbiphenyl-4′-carboxylates and phenyl 4 (4-alkylphenyl)cyclohexanecarboxylates, highlights their potential applications in materials science. These compounds exhibit mesomorphic behavior and varying dielectric constants, suggesting their utility in liquid crystal displays and other electronic devices (Karamysheva et al., 1976).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
Eigenschaften
IUPAC Name |
methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNIRXMMYAJMNG-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

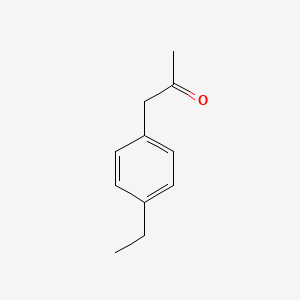
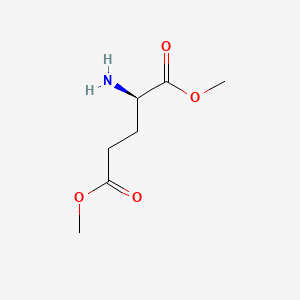
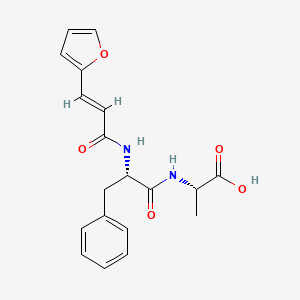
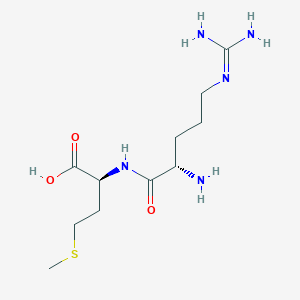
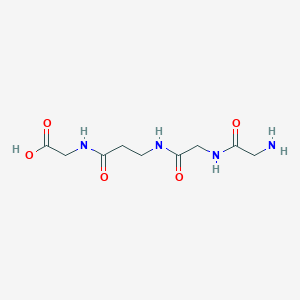

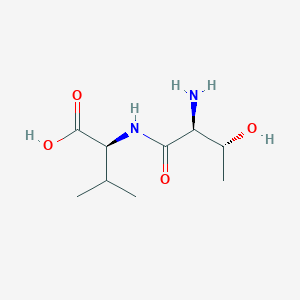
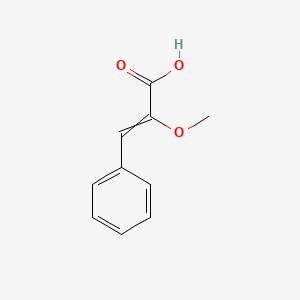
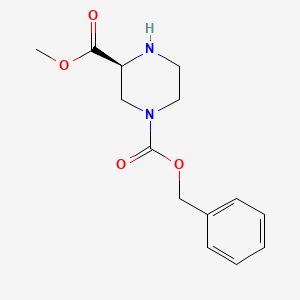
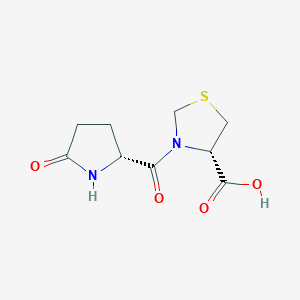
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate](/img/structure/B1353394.png)
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B1353397.png)
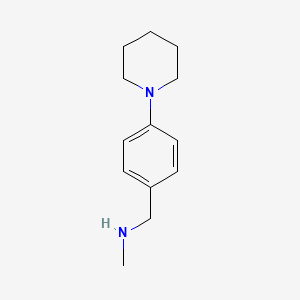
![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1353404.png)